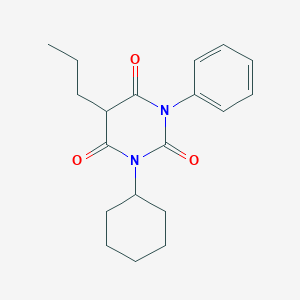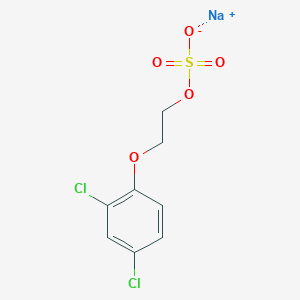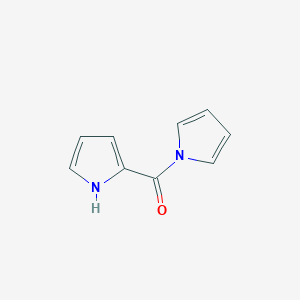![molecular formula C19H22Cl3N3O B092389 6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride CAS No. 17070-45-0](/img/structure/B92389.png)
6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a model acridine mutagen with well-established biophysical properties and mutagenic activity . This compound is primarily used in scientific research due to its ability to interact with DNA and induce mutations.
Mecanismo De Acción
Target of Action
Acridine Mutagen ICR 191, also known as Icr-191 dihydrochloride or 6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride, primarily targets DNA . It is a frameshift mutagenic standard for the Ames test in Salmonella and E. coli . The compound induces permanent changes in the DNA sequence, which may result in a heritable change in the characteristics of living systems .
Mode of Action
ICR-191 interacts with its target, DNA, through a process known as intercalation . This compound, having a three-ring structure, intercalates into DNA and also exhibits mustard-like alkylating properties . Intercalation refers to the insertion of molecules between the planar bases of DNA. This results in distortions in the DNA helix, causing single-nucleotide pair insertions and deletions .
Biochemical Pathways
The primary biochemical pathway affected by ICR-191 involves the mutation of the hprt locus . This mutation is brought about by the intercalation and subsequent distortion of the DNA helix. The compound’s interaction with DNA can lead to base substitutions, predominantly targeted to guanines .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The primary result of ICR-191’s action is the induction of mutations . Specifically, it causes base substitutions, predominantly targeted to guanines . This can lead to the creation of mutants at the hprt locus . The compound’s mutagenic activity has been well-established through tests such as the Ames mutagenicity test .
Action Environment
The action, efficacy, and stability of ICR-191 can be influenced by various environmental factors. For instance, the presence of other compounds, such as platinum nanoparticles, can modulate ICR-191’s biological activity . Additionally, the compound’s mutagenic effects can be attenuated by the mutagen interceptor chlorophyllin
Métodos De Preparación
The synthesis of 6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride involves the reaction of 6-chloro-2-methoxyacridine with 3-(2-chloroethylamino)propylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified and converted to its dihydrochloride salt form . Industrial production methods are similar but are scaled up to accommodate larger quantities.
Análisis De Reacciones Químicas
6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted acridine compounds .
Aplicaciones Científicas De Investigación
6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride is unique due to its specific chemical structure and mutagenic activity. Similar compounds include:
9-aminoacridine: Another acridine derivative used in mutagenicity studies.
2-aminoanthracene: A polycyclic aromatic hydrocarbon with mutagenic properties.
Mitomycin C: An antineoplastic agent that also induces DNA cross-linking and mutations.
Compared to these compounds, this compound is particularly useful in studying frameshift mutations due to its specific interaction with DNA .
Propiedades
Número CAS |
17070-45-0 |
|---|---|
Fórmula molecular |
C19H22Cl3N3O |
Peso molecular |
414.8 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-N'-(6-chloro-2-methoxyacridin-9-yl)propane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C19H21Cl2N3O.ClH/c1-25-14-4-6-17-16(12-14)19(23-9-2-8-22-10-7-20)15-5-3-13(21)11-18(15)24-17;/h3-6,11-12,22H,2,7-10H2,1H3,(H,23,24);1H |
Clave InChI |
PQVLERLLNMDETJ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCl.Cl.Cl |
SMILES canónico |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCl.Cl |
melting_point |
520 to 523 °F (decomposes) (NTP, 1992) |
| 17070-45-0 | |
Descripción física |
Icr 191 appears as yellow crystalline or chunky solid. (NTP, 1992) |
Pictogramas |
Acute Toxic; Health Hazard |
Números CAS relacionados |
17070-45-0 (di-hydrochloride) |
Sinónimos |
2-chloro-6-methoxy-9-(3-(2-chloroethyl)aminopropylamino)acridine acridine half-mustard acridine half-mustard, dihydrochloride ICR-191 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for ICR-191 dihydrochloride's mutagenic effects?
A: ICR-191 dihydrochloride primarily exerts its mutagenic effects by forming adducts at the N7 position of guanine bases in DNA. [, ] This bulky adduct can disrupt the normal base pairing during DNA replication, leading to mutations.
Q2: What types of mutations are predominantly induced by ICR-191 dihydrochloride?
A: Studies utilizing M13 replicative form DNA have revealed that ICR-191 dihydrochloride induces both base substitutions and frameshift mutations. [] Notably, a majority of the observed base substitutions are G·C to A·T transitions. [, ] This suggests that the N7-adducted guanine primarily mispairs with thymine during DNA replication.
Q3: How does the pH of the surrounding environment influence the mutagenic specificity of ICR-191 dihydrochloride?
A: Interestingly, the specific type of mutation induced by ICR-191 dihydrochloride can be influenced by pH. Research indicates that incubating ICR-191-treated DNA at a higher pH (10.5) leads to a shift in the mutation profile. [] Under these conditions, G to T transversions become more prevalent than G to A transitions. [] This suggests that the deprotonation of the guanine imidazole ring at higher pH might interfere with the proposed N7-adducted guanine:thymine mispairing mechanism.
Q4: Can the interaction of ICR-191 dihydrochloride with DNA be influenced by other molecules?
A: Yes, studies have explored the use of molecules like chlorophyllin to potentially mitigate the DNA-damaging effects of ICR-191 dihydrochloride. [] While further research is needed, this highlights the possibility of modulating the interaction between ICR-191 dihydrochloride and DNA through the introduction of other molecules.
Q5: Beyond its mutagenic effects, has ICR-191 dihydrochloride been investigated in any other contexts?
A: While primarily recognized for its mutagenic properties, research has also explored the interaction of ICR-191 dihydrochloride with silver nanoparticles functionalized with different coatings. [] This study observed that the surface functionalization of the nanoparticles influenced their interaction with ICR-191 dihydrochloride, potentially impacting its toxicity. [] This highlights the diverse areas where understanding the behavior and interactions of ICR-191 dihydrochloride can be relevant.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


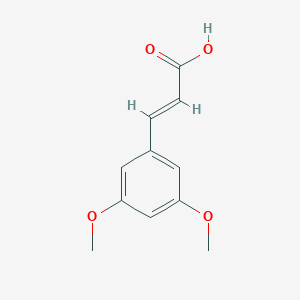
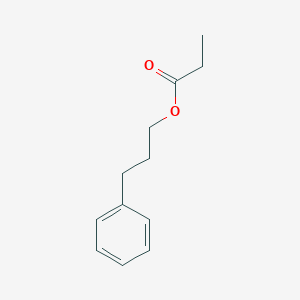
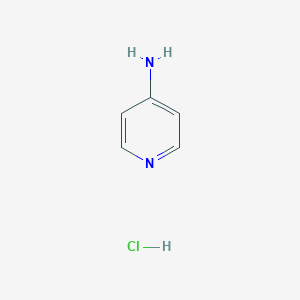
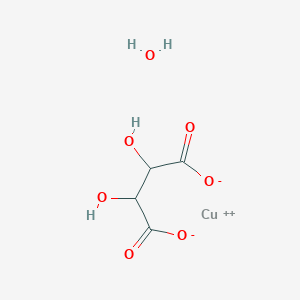
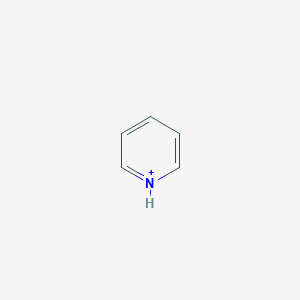
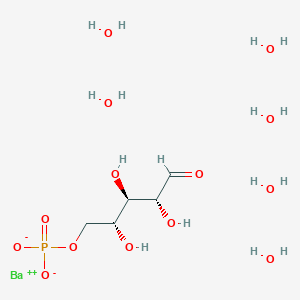
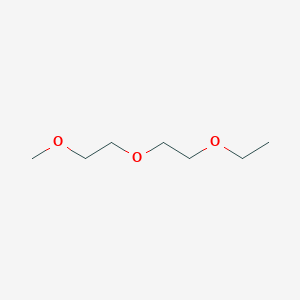
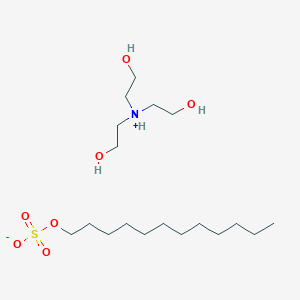
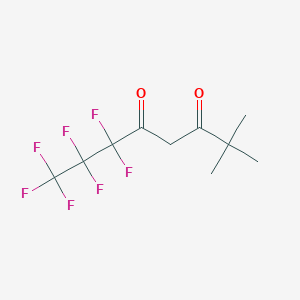
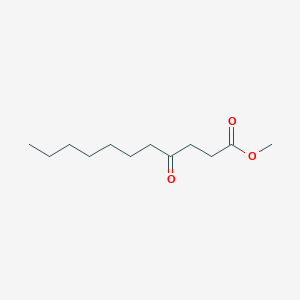
![S,S-Dimethyl-N-[(4-nitrophenyl)sulfonyl]sulfilimine](/img/structure/B92322.png)
